molecular formula C8H14N2O B13087138 [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol

[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B13087138
M. Wt: 154.21 g/mol
InChI Key: IEUMPFMNVCYWRL-UHFFFAOYSA-N
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Description

[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with a 2-methylpropyl group and a methanol group, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 3-(2-methylpropyl)-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently reduced to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

[5-(2-methylpropyl)-1H-pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)3-8-7(5-11)4-9-10-8/h4,6,11H,3,5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUMPFMNVCYWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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